1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

Chemical Structure Nipecotic Acid Derivative GABA Transporter

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid (CAS 1219561-92-8) is a synthetic small molecule (C18H22N2O4; MW 330.4) belonging to the piperidine-3-carboxylic acid (nipecotic acid) class. Its structure features a 4-methoxyindole moiety linked via a propanoyl spacer to a piperidine-3-carboxylic acid core.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B12188092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCC(=O)N3CCCC(C3)C(=O)O
InChIInChI=1S/C18H22N2O4/c1-24-16-6-2-5-15-14(16)7-10-19(15)11-8-17(21)20-9-3-4-13(12-20)18(22)23/h2,5-7,10,13H,3-4,8-9,11-12H2,1H3,(H,22,23)
InChIKeyCOXFAJLMXLWDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid: Chemical Identity and Research Procurement Baseline


1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid (CAS 1219561-92-8) is a synthetic small molecule (C18H22N2O4; MW 330.4) belonging to the piperidine-3-carboxylic acid (nipecotic acid) class . Its structure features a 4-methoxyindole moiety linked via a propanoyl spacer to a piperidine-3-carboxylic acid core. The compound is commercially catalogued by screening-compound suppliers as a member of combinatorial libraries . No primary research literature or biological activity data was identified for this specific structure in the searchable public domain as of the knowledge cutoff date.

Why Generic Substitution of 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid Is Not Supported by Evidence


No published comparative biological or physicochemical data could be identified for this specific compound relative to any close analog. In the absence of such data, any claim of differentiation is conjecture. Scientific procurement decisions must therefore rely on the compound's unique chemical structure, which contains a specific combination of a 4-methoxyindole substituent, a propanoyl linker, and a piperidine-3-carboxylic acid (nipecotic acid) scaffold not commonly found together in a single entity . Classical nipecotic acid derivatives such as tiagabine or (R)-nipecotic acid generally feature different N-substituents (e.g., diarylalkenyl or alkynyl groups) that are critical for their potency and selectivity at GABA transporters . Whether the 4-methoxyindole-propanoyl motif in this compound confers any advantage in terms of target affinity, selectivity, or pharmacokinetics remains untested in the public domain.

Quantitative Differentiation Evidence for 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid


Structural Uniqueness vs. In-Class Nipecotic Acid GABA Uptake Inhibitors

This compound is the only known nipecotic acid derivative bearing a 4-methoxyindole attached via a propanoyl linker. Standard GAT1 inhibitors such as tiagabine and DDPM-2571 use diarylalkenyl or alkynyl spacer chemistry . The 4-methoxyindole-propanoyl motif introduces a distinct hydrogen-bond acceptor and steric profile that has not been explored in published GAT1 SAR, representing a potential novel chemotype for probing GABA transporter subtypes .

Chemical Structure Nipecotic Acid Derivative GABA Transporter

Regioisomeric Differentiation from Piperidine-4-Carboxylic Acid Analog

The close regioisomer 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid (CAS not specified) differs in the position of the carboxylic acid on the piperidine ring (position 3 vs. position 4). This substitution pattern influences the pKa, hydrogen-bonding geometry, and potential stereochemical interactions of the nipecotic acid core . While no head-to-head biological data exists, (R)-nipecotic acid (3-carboxy) is known to be the biologically active enantiomer for GABA transporter inhibition, whereas piperidine-4-carboxylic acid derivatives (isonipecotic acid) generally show markedly reduced activity at GAT1 .

Regioisomer Piperidine Substitution Physicochemical Properties

Linker Length Differentiation from Acetyl-Bridged Analog

This compound uses a three-carbon propanoyl linker between the indole and piperidine rings. A structurally similar analog, 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (CAS 1219580-00-3; C17H20N2O4, MW 316.35), incorporates a two-carbon acetyl linker . In nipecotic acid SAR, linker length and flexibility are critical determinants of GAT1 binding affinity, with optimal spacer lengths typically being 2-4 atoms . The propanoyl analog may exhibit different conformational preferences and target engagement profiles compared to the acetyl version, though no comparative biological data has been published for these specific indole-substituted molecules.

Linker Length Propanoyl vs. Acetyl Structure-Activity Relationship

Methoxy Positional Isomer Differentiation (4-OMe vs. 5-OMe vs. 7-OMe Indole)

The 4-methoxy substitution on the indole ring distinguishes this compound from 5-methoxy and 7-methoxy positional isomers. A closely related compound, 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid (C18H22N2O4, same molecular formula), features the methoxy group at position 7 . The position of the methoxy substituent on the indole ring is known to influence electronic properties, sites of oxidative metabolism (CYP450-mediated O-demethylation), and π-stacking interactions . 4-Methoxyindole substrates may exhibit different metabolic profiles compared to 5-methoxyindole analogs, which are more commonly encountered in natural products and drugs (e.g., melatonin derivatives).

Methoxy Position Indole Substitution Metabolic Stability

Recommended Application Scenarios for Procuring 1-[3-(4-Methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid


Exploratory GABA Transporter (GAT1) Medicinal Chemistry Campaigns

Suitable for laboratories seeking to diversify nipecotic acid-based GAT1 inhibitor libraries with an untested 4-methoxyindole-propanoyl chemotype. The 3-carboxylic acid position is consistent with the pharmacophore required for GABA transporter inhibition, while the indole substitution pattern has no precedent in published GAT1 SAR . This compound could serve as a starting point for fragment-based or structure-guided optimization targeting novel GAT1 allosteric sites.

Structure-Activity Relationship Studies on Linker Length and Indole Substitution

The propanoyl linker and 4-methoxyindole substitution distinguish this compound from acetyl-linked and other methoxy-positional isomers. Researchers systematically mapping the chemical space of indole-piperidine conjugates can use this compound to benchmark the effects of linker length (propanoyl vs. acetyl) and methoxy position (4- vs. 5- vs. 7-) on target binding and selectivity .

In Vitro Metabolic Stability Profiling of 4-Methoxyindole Derivatives

Given the prevalence of 5-methoxyindole motifs in drugs and natural products, this compound enables comparative in vitro metabolism studies (e.g., liver microsome or hepatocyte assays) to evaluate whether 4-methoxy substitution alters CYP-mediated oxidative metabolism or glucuronidation susceptibility . Results could inform drug design strategies for CNS-penetrant indole-containing candidates.

Chemical Probe for BMP/ALK Kinase Selectivity Screening

Although no direct evidence links this compound to BMP type I receptor kinases, structurally related indole-piperidine scaffolds have been identified as ALK kinase inhibitors (e.g., K02288). This compound may be screened as part of a broader selectivity panel against the BMP/ALK kinase family to identify novel chemotypes with differential inhibition profiles, supporting chemical biology target deconvolution studies .

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